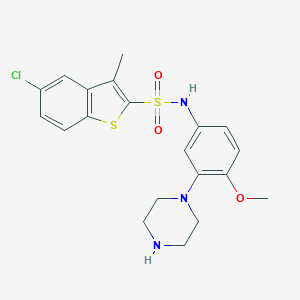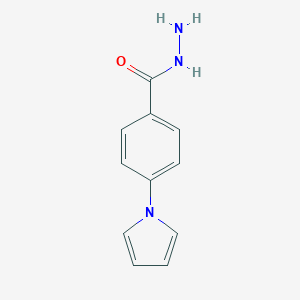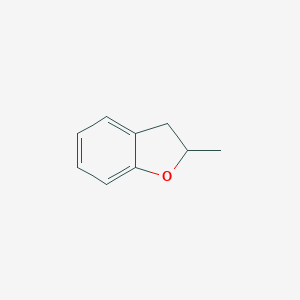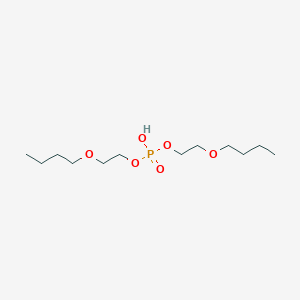
2',3'-O-Isopropylidene-6-thioinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 227-474-3, also known by its CAS number 5856-48-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Analyse Des Réactions Chimiques
Einecs 227-474-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Einecs 227-474-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.
Mécanisme D'action
The mechanism of action for Einecs 227-474-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Comparaison Avec Des Composés Similaires
Einecs 227-474-3 can be compared with other similar compounds, such as:
Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.
Einecs 234-985-5 (bismuth tetroxide): Used in pigments and as a catalyst.
Einecs 239-934-0 (mercurous oxide): Used in batteries and as a reagent in chemical reactions.
The uniqueness of Einecs 227-474-3 lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .
Propriétés
Numéro CAS |
5856-48-4 |
|---|---|
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1 |
Clé InChI |
HXZCOKXEDYVENB-LRQTWSSKSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
SMILES isomérique |
CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
Key on ui other cas no. |
5856-48-4 |
Synonymes |
Furo[3,4-d]-1,3-dioxole, Inosine Deriv.; _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside; 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


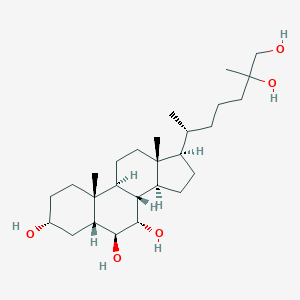
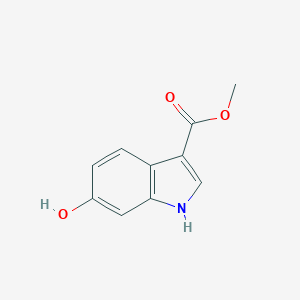

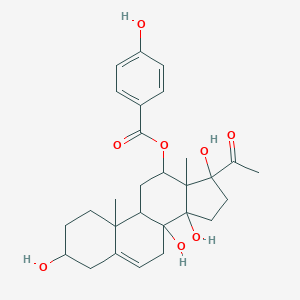
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)
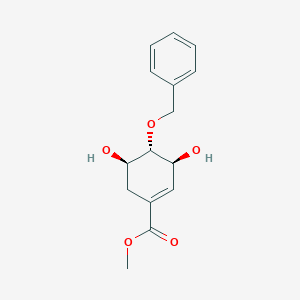
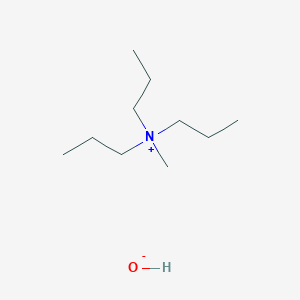
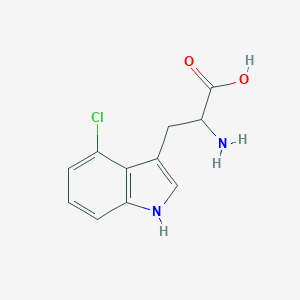
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
